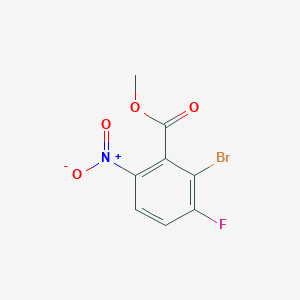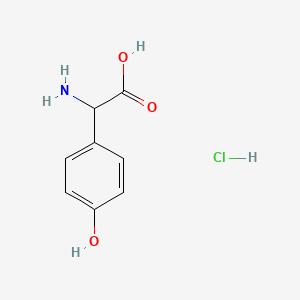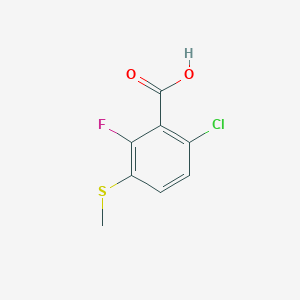
6-Chloro-2-fluoro-3-(methylthio)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-fluoro-3-(methylthio)benzoic acid is an organic compound with the molecular formula C8H6ClFO2S. It is a derivative of benzoic acid, characterized by the presence of chlorine, fluorine, and a methylthio group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-fluoro-3-(methylthio)benzoic acid typically involves multi-step organic reactions. One common method includes the introduction of the chloro and fluoro substituents through electrophilic aromatic substitution reactions. The methylthio group can be introduced via nucleophilic substitution reactions. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2-fluoro-3-(methylthio)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the halogen substituents.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated benzoic acid derivatives.
Substitution: Amino or thiol-substituted benzoic acids.
Applications De Recherche Scientifique
6-Chloro-2-fluoro-3-(methylthio)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-fluoro-3-(methylthio)benzoic acid involves its interaction with specific molecular targets. The presence of halogen and methylthio groups can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-2-methylbenzoic acid: Similar in structure but lacks the chloro and methylthio groups.
2-(Methylthio)benzoic acid: Contains the methylthio group but lacks the chloro and fluoro substituents.
6-Chloro-3-fluoro-2-(methylthio)benzoic acid: A positional isomer with different substitution patterns.
Uniqueness
6-Chloro-2-fluoro-3-(methylthio)benzoic acid is unique due to the specific combination of chloro, fluoro, and methylthio groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H6ClFO2S |
|---|---|
Poids moléculaire |
220.65 g/mol |
Nom IUPAC |
6-chloro-2-fluoro-3-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C8H6ClFO2S/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H,11,12) |
Clé InChI |
PCNCCLVVRSLGSU-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C(=C(C=C1)Cl)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


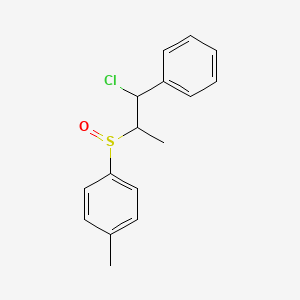
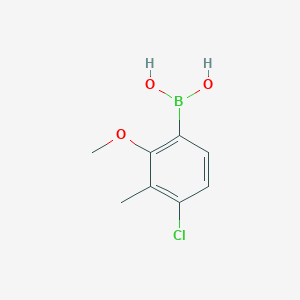
![2-[(4R,5S)-4,5-Dihydro-4,5-diphenyl-2-oxazolyl]-6-(1,1-dimethylethyl)phenol](/img/structure/B14022287.png)


![3',4'-Dichloro-2-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14022300.png)

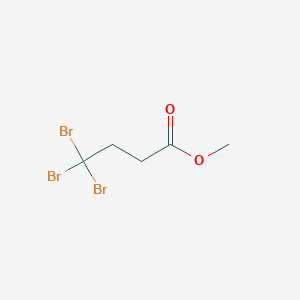
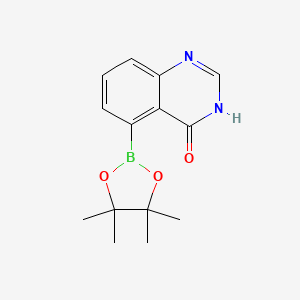
![N-((3R,4S)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14022336.png)
